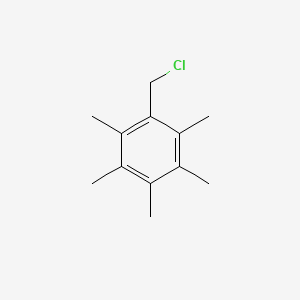

2,3,4,5,6-Pentamethylbenzyl chloride

Description

The exact mass of the compound 2,3,4,5,6-Pentamethylbenzyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98359. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5,6-Pentamethylbenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentamethylbenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUAEBDTJFKMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060066 | |

| Record name | Benzene, (chloromethyl)pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-65-1 | |

| Record name | Pentamethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)pentamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (chloromethyl)pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)pentamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)pentamethylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29A2Z83GHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentamethylbenzyl chloride, a sterically hindered building block and protecting group precursor with significant applications in organic synthesis, particularly in the context of drug discovery and complex molecule construction. This document delves into its synthesis, physicochemical properties, and key applications, offering detailed experimental protocols and mechanistic insights to empower researchers in leveraging its unique reactivity. The Chemical Abstracts Service (CAS) number for 2,3,4,5,6-pentamethylbenzyl chloride is 484-65-1 .[1][2][3][4]

Introduction: The Significance of Steric Hindrance in a Benzyl Moiety

In the landscape of organic synthesis, the strategic introduction and removal of protecting groups are paramount for the successful construction of complex molecular architectures. Benzyl ethers and esters are workhorse protecting groups for alcohols and carboxylic acids, respectively, prized for their general stability and selective cleavage under various conditions.[5][6] However, the reactivity of the standard benzyl group can sometimes be a double-edged sword, leading to undesired side reactions or premature deprotection in intricate synthetic sequences.

2,3,4,5,6-Pentamethylbenzyl chloride emerges as a valuable reagent that addresses some of these limitations. The presence of five methyl groups on the aromatic ring introduces significant steric bulk around the benzylic carbon. This steric encumbrance modulates its reactivity, offering enhanced stability and, in some cases, orthogonal deprotection strategies compared to its less substituted counterparts. This guide will explore the synthesis of this unique reagent and its applications as a robust protecting group, providing the necessary technical details for its effective utilization in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of 2,3,4,5,6-pentamethylbenzyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 484-65-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2] |

| Molecular Weight | 196.72 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystals | [5][7] |

| Melting Point | 80.0 to 84.0 °C | [5][7] |

| Synonyms | (Chloromethyl)pentamethylbenzene, Pentamethylbenzyl chloride | [2] |

Synthesis of 2,3,4,5,6-Pentamethylbenzyl Chloride

The primary route for the synthesis of 2,3,4,5,6-pentamethylbenzyl chloride is the Blanc chloromethylation of pentamethylbenzene.[5][7] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Mechanism: The Blanc Chloromethylation

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution pathway. Formaldehyde is activated by a Lewis acid catalyst, typically zinc chloride, or a strong protic acid to generate a highly electrophilic species. This electrophile is then attacked by the electron-rich pentamethylbenzene ring. The resulting benzyl alcohol is subsequently converted to the corresponding chloride under the reaction conditions.

Caption: Generalized mechanism of the Blanc chloromethylation of pentamethylbenzene.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a documented industrial synthesis method and provides a robust procedure for the preparation of 2,3,4,5,6-pentamethylbenzyl chloride.[2]

Materials:

-

Pentamethylbenzene

-

Paraformaldehyde

-

37-38% Hydrochloric acid

-

A suitable reaction flask equipped with a condenser, agitator, and temperature control unit.

Procedure:

-

Charge the reaction flask with 45 grams of paraformaldehyde and 54.75 grams of 37-38% hydrochloric acid.

-

Heat the mixture to 80°C.

-

Add 37 grams of pentamethylbenzene to the heated mixture.

-

Agitate the mixture vigorously to ensure complete and constant mixing of the organic and aqueous phases.

-

Maintain the reaction at 80°C with continuous agitation. The reaction progress can be monitored by gas chromatography.

-

Upon completion, cool the reaction mixture to stop the reaction and allow the layers to separate.

-

Isolate the organic layer containing the product.

-

The crude product can be purified by conventional methods such as crystallization or distillation under reduced pressure.

Self-Validation: The progress of the reaction should be monitored to avoid the formation of bis-chloromethylated byproducts, which can occur with prolonged reaction times.[2] The identity and purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, and melting point analysis.

Applications in Organic Synthesis: A Sterically Hindered Protecting Group

The steric bulk imparted by the five methyl groups makes the pentamethylbenzyl group a unique tool in the synthetic chemist's arsenal, particularly as a protecting group for alcohols.

Protection of Alcohols

The 2,3,4,5,6-pentamethylbenzyl group can be introduced to protect hydroxyl functionalities via a Williamson ether synthesis. The increased steric hindrance around the benzylic carbon can lead to enhanced stability of the resulting ether compared to a standard benzyl ether under certain conditions.

Caption: Workflow for the protection of an alcohol using 2,3,4,5,6-pentamethylbenzyl chloride.

Deprotection of Pentamethylbenzyl Ethers

The cleavage of the sterically hindered pentamethylbenzyl ether can be challenging using standard hydrogenolysis conditions that are effective for simple benzyl ethers. This differential reactivity allows for selective deprotection strategies in molecules containing multiple types of benzyl protecting groups.

Alternative deprotection methods are often more effective for cleaving pentamethylbenzyl ethers:

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. The electron-donating nature of the five methyl groups on the aromatic ring can facilitate this process.

-

Strong Acidic Conditions: Treatment with strong acids, often in the presence of a cation scavenger, can effect the cleavage of benzyl-type ethers. Pentamethylbenzene itself has been effectively used as a non-Lewis-basic cation scavenger in the debenzylation of aryl benzyl ethers using boron trichloride, preventing unwanted side reactions.[3][8]

Use as a Cation Scavenger

An interesting application of the parent hydrocarbon, pentamethylbenzene, is its use as a cation scavenger during the deprotection of other benzyl-type protecting groups. In acidic deprotection conditions, the liberated benzyl cation can be electrophilic and may react with other sensitive functional groups within the molecule. Pentamethylbenzene, being highly electron-rich, can effectively trap this carbocation, preventing undesired side reactions.[3][8][9][10]

Safety and Handling

2,3,4,5,6-Pentamethylbenzyl chloride is a corrosive solid that can cause severe skin burns and eye damage. It may also be corrosive to metals.[5][7][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[5][11]

Storage: Store in a cool, dry, and well-ventilated area in the original container. Keep containers securely sealed and protected from physical damage. It should be stored away from incompatible materials.[11]

Conclusion

2,3,4,5,6-Pentamethylbenzyl chloride is a valuable and versatile reagent for the advanced organic chemist. Its synthesis via the Blanc chloromethylation is a well-established industrial process. The significant steric hindrance provided by the pentamethyl-substituted aromatic ring imparts unique properties, making the corresponding pentamethylbenzyl group a robust protecting group for alcohols with distinct stability and cleavage characteristics compared to the parent benzyl group. Furthermore, the parent hydrocarbon, pentamethylbenzene, serves as an effective cation scavenger in deprotection reactions. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will enable researchers to effectively incorporate this reagent into their synthetic strategies for the construction of complex and novel molecules.

References

- Google Patents. (1973). Chloromethylation process. US3723548A.

-

Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2,3,4,5,6-Pentamethylbenzyl chloride. Retrieved from [Link]

-

Fujioka, H., et al. (2001). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 49(7), 874-877. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentamethylbenzene. Retrieved from [Link]

-

Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic Cation Scavenger. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

Tlais, S. F., Lam, H., House, S. E., & Dudley, G. B. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. The Journal of organic chemistry, 74(5), 1876–1885. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A protecting group for carboxylic acids that can be photolyzed by visible light. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Protecting group. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3723548A - Chloromethylation process - Google Patents [patents.google.com]

- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl group - Wikipedia [en.wikipedia.org]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,4,5,6-Pentamethylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3,4,5,6-Pentamethylbenzyl chloride

2,3,4,5,6-Pentamethylbenzyl chloride, with the CAS number 484-65-1, is a substituted aromatic hydrocarbon.[1] Its molecular structure, featuring a pentamethyl-substituted benzene ring attached to a chloromethyl group, imparts unique reactivity and physical characteristics. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The pentamethylbenzyl group can be introduced as a protecting group or as a core structural component in pharmacologically active compounds.

The strategic placement of five methyl groups on the benzene ring significantly influences the molecule's electronic and steric properties. This steric hindrance can direct reactions to specific sites and can enhance the stability of reactive intermediates. For drug development professionals, these features are of particular interest for designing molecules with specific target affinities and metabolic profiles.

Caption: Molecular structure of 2,3,4,5,6-Pentamethylbenzyl chloride.

Core Physical and Chemical Properties

A precise understanding of the physical properties of 2,3,4,5,6-Pentamethylbenzyl chloride is essential for its safe handling, storage, and effective use in synthesis. The following table summarizes its key physical data.

| Property | Value | Source |

| CAS Number | 484-65-1 | [1] |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 80.0 to 84.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

2.1. Interpretation of Physical Properties for Laboratory Applications

-

Appearance and Purity: The appearance as a white to light yellow solid is a key identifier.[3] A significant deviation from this could indicate impurities. The high purity, typically greater than 98.0% as determined by Gas Chromatography (GC), is critical for achieving desired reaction outcomes and avoiding side products.[3]

-

Melting Point: The defined melting point range of 80.0 to 84.0 °C is a crucial indicator of purity.[3] A broad melting range or a value outside of this range suggests the presence of impurities, which could interfere with subsequent chemical transformations. This property also dictates the appropriate storage conditions to prevent clumping or degradation.

-

Molecular Weight: The molecular weight of 196.72 g/mol is fundamental for stoichiometric calculations in reaction planning, ensuring precise control over molar ratios for optimal yield and purity of the desired product.[1][2]

Spectroscopic Data for Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of 2,3,4,5,6-Pentamethylbenzyl chloride.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The spectrum, typically run in CDCl₃, will show distinct peaks for the methyl protons and the methylene (CH₂) protons of the benzyl group.[4]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For 2,3,4,5,6-Pentamethylbenzyl chloride, key absorptions would correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl and methylene groups, as well as the C-Cl stretch.[2]

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.[5]

Safety, Handling, and Storage

4.1. Hazard Identification

2,3,4,5,6-Pentamethylbenzyl chloride is classified as a corrosive solid that is acidic and organic.[6] It can cause severe skin burns and eye damage and may be corrosive to metals.[6] It is also classified as a Dangerous Good for transport.[1]

4.2. Recommended Handling Procedures

Due to its corrosive nature, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes:

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]

4.3. Storage Recommendations

Store 2,3,4,5,6-Pentamethylbenzyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6] It should be stored locked up and in its original packaging to prevent corrosion of other containers.[6]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,5,6-Pentamethylbenzyl Chloride | 484-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE(484-65-1) MS spectrum [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,3,4,5,6-Pentamethylbenzyl chloride molecular weight

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentamethylbenzyl chloride (PMB-Cl), a crucial reagent in advanced organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing its fundamental physicochemical properties, including its precise molecular weight, alongside practical, field-proven insights into its synthesis, spectroscopic characterization, and strategic applications. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide consolidates critical data, safety protocols, and application notes, serving as an authoritative resource for laboratory professionals engaged in complex molecular design and development.

Core Physicochemical Properties and Structural Analysis

2,3,4,5,6-Pentamethylbenzyl chloride is a solid organic compound distinguished by its fully substituted aromatic ring, which imparts significant steric bulk and unique electronic properties.[1] These characteristics are fundamental to its utility in specialized synthetic applications. The precise determination of its molecular weight and other physical constants is the cornerstone of its reliable use in quantitative chemical synthesis.

Key Quantitative Data

The essential physicochemical properties of 2,3,4,5,6-pentamethylbenzyl chloride are summarized below. This data is critical for stoichiometric calculations, reaction condition optimization, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 196.72 g/mol (also cited as 196.71 g/mol ) | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2][3] |

| CAS Number | 484-65-1 | [2][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically >98.0% (as determined by GC) | [1] |

| Monoisotopic Mass | 196.10188 Da | [3][6] |

Chemical Structure

The structure features a benzene ring substituted with five methyl groups and one chloromethyl group. This high degree of substitution creates a sterically hindered environment around the benzylic carbon, influencing its reactivity.

Caption: Chemical structure of 2,3,4,5,6-Pentamethylbenzyl chloride.

Synthesis and Purification Protocol

The synthesis of 2,3,4,5,6-pentamethylbenzyl chloride is most reliably achieved in the laboratory via the chlorination of the corresponding alcohol, 2,3,4,5,6-pentamethylbenzyl alcohol. This method is preferred for its high efficiency and the relative ease of purification. The use of thionyl chloride (SOCl₂) is a standard and effective choice for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.

Detailed Experimental Protocol

Reaction: Chlorination of 2,3,4,5,6-Pentamethylbenzyl Alcohol

Reagents:

-

2,3,4,5,6-Pentamethylbenzyl alcohol[7]

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2,3,4,5,6-pentamethylbenzyl alcohol in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via a syringe over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Trustworthiness Note: This step hydrolyzes any remaining thionyl chloride and neutralizes the generated HCl.

-

Workup: Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution portion-wise until effervescence ceases to neutralize the acidic medium.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Use of PMB-Cl as a protecting agent for an alcohol.

Safety, Handling, and Storage

2,3,4,5,6-Pentamethylbenzyl chloride is a hazardous substance that requires strict safety protocols. Its corrosive nature poses a significant risk upon contact. [3]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive to metals | GHS05 | Danger | H290: May be corrosive to metals. [1][8] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. [1][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [8]* Personal Protective Equipment: Wear appropriate PPE at all times, including:

-

Safe Handling Practices: Avoid all personal contact, including inhalation. [8]Prevent dust generation. Wash hands thoroughly after handling. [1][8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases. [8][9]Keep the container tightly sealed in its original, corrosive-resistant container. [1][8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1]

Conclusion

2,3,4,5,6-Pentamethylbenzyl chloride is a specialized reagent whose value is defined by its unique structural and chemical properties. A thorough understanding of its molecular weight, synthesis, and reactivity is paramount for its effective and safe use. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development scientists to leverage this compound's capabilities in the synthesis of complex molecular architectures, while adhering to the highest standards of scientific integrity and laboratory safety.

References

-

Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem. [Link]

-

2,3,4,5,6-Pentamethylbenzoyl chloride | C12H15ClO | CID 2760309 - PubChem. [Link]

-

2,3,4,5,6-pentamethylbenzoyl chloride - Chemical Synthesis Database. [Link]

-

Benzyl chloride - pentachemicals. [Link]

-

2,3,4,5,6-pentamethylbenzyl chloride (C12H17Cl) - PubChemLite. [Link]

-

2,3,4,5,6-PENTAMYLBENZYL CHLORIDE | CAS No.484-65-1 Synthetic Routes. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. 2,3,4,5,6-Pentamethylbenzyl Chloride, 5G | Labscoop [labscoop.com]

- 2. scbt.com [scbt.com]

- 3. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE | 484-65-1 [chemicalbook.com]

- 6. PubChemLite - 2,3,4,5,6-pentamethylbenzyl chloride (C12H17Cl) [pubchemlite.lcsb.uni.lu]

- 7. 2,3,4,5,6-PENTAMETHYLBENZYL ALCOHOL(484-66-2) IR Spectrum [m.chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the ¹H NMR Spectrum of 2,3,4,5,6-Pentamethylbenzyl Chloride

Introduction

2,3,4,5,6-Pentamethylbenzyl chloride (C₁₂H₁₇Cl) is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, often utilized as a building block or protecting group.[1][2] Accurate structural verification is paramount in its application, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2,3,4,5,6-Pentamethylbenzyl chloride, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals. We will dissect the expected spectral features, provide a rationale for signal assignments, and present a robust protocol for acquiring high-quality data.

Theoretical Framework: Understanding Chemical Shifts in a Substituted Aromatic System

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The position of a signal along the x-axis, known as the chemical shift (δ) and measured in parts per million (ppm), is dictated by the local electronic environment of the proton.[3]

-

Shielding and Deshielding: Electron density around a proton generates a small, localized magnetic field that opposes the main magnetic field of the NMR spectrometer. This effect is called "shielding," and it causes the signal to appear at a lower chemical shift (upfield). Conversely, if electron density is withdrawn from the proton, it is "deshielded" and its signal appears at a higher chemical shift (downfield).[3]

-

Inductive and Anisotropic Effects: In 2,3,4,5,6-pentamethylbenzyl chloride, several factors influence the chemical shifts:

-

Methyl Groups (-CH₃): Alkyl groups are weakly electron-donating, which slightly increases the electron density on the benzene ring. Methyl protons attached to an aromatic ring typically resonate around 2.1-2.3 ppm.[4]

-

Benzylic Methylene Group (-CH₂Cl): The protons of the -CH₂Cl group are in a "benzylic" position (adjacent to the benzene ring) and are also attached to a carbon bearing an electronegative chlorine atom. Both the aromatic ring and the chlorine atom are electron-withdrawing, causing significant deshielding of these protons. For comparison, the benzylic protons in benzyl chloride (C₆H₅CH₂Cl) appear at approximately 4.56 ppm.[5][6]

-

Aromatic System: The π-electron system of the benzene ring creates a powerful anisotropic effect. When placed in a magnetic field, these electrons circulate, inducing a ring current. This current deshields protons on the periphery of the ring, causing them to resonate in the characteristic aromatic region of ~6.5-8.5 ppm.[7]

-

Molecular Structure and Spectral Prediction

A critical analysis of the molecular structure of 2,3,4,5,6-pentamethylbenzyl chloride allows for a precise prediction of its ¹H NMR spectrum.

-

Symmetry: The molecule possesses a plane of symmetry that bisects the C1-C4 axis of the benzene ring. This symmetry renders certain methyl groups chemically equivalent:

-

The methyl groups at positions 2 and 6 are equivalent.

-

The methyl groups at positions 3 and 5 are equivalent.

-

The methyl group at position 4 is unique.

-

-

Proton Environments: Based on this analysis, we can predict four distinct proton environments:

-

The benzylic methylene protons (-CH₂Cl).

-

The protons of the two methyl groups at C2 and C6.

-

The protons of the two methyl groups at C3 and C5.

-

The protons of the single methyl group at C4.

-

Since there are no protons on adjacent carbons, no spin-spin coupling will be observed. Therefore, all signals in the spectrum are expected to be singlets.

Detailed Signal Assignment and Interpretation

Spectral data for 2,3,4,5,6-pentamethylbenzyl chloride acquired in deuterated chloroform (CDCl₃) confirms the theoretical predictions.[8] The residual signal of non-deuterated chloroform (CHCl₃) in the solvent typically appears as a singlet at 7.26 ppm and is a common reference point.[9]

| Assignment | Predicted δ (ppm) | Observed δ (ppm)[8] | Integration | Multiplicity | Rationale for Assignment |

| Benzylic (-CH₂Cl) | ~4.6 - 4.8 | 4.72 | 2H | Singlet | Strongly deshielded by the adjacent electronegative chlorine atom and the aromatic ring. |

| C2-CH₃ & C6-CH₃ | ~2.3 - 2.4 | 2.34 | 6H | Singlet | These ortho methyl groups are closest to the electron-withdrawing -CH₂Cl group, leading to the most deshielded position among the methyls. |

| C3-CH₃ & C5-CH₃ | ~2.2 - 2.3 | 2.22 | 6H | Singlet | These meta methyl groups are further from the -CH₂Cl group and experience less deshielding compared to the ortho methyls. |

| C4-CH₃ | ~2.2 - 2.3 | 2.22 | 3H | Singlet | The para methyl group is electronically similar to the meta methyls. In the recorded spectrum, the signals for the meta and para methyls are not distinctly resolved and appear as a single, intense peak.[8] |

Note: The observed spectrum shows a sharp singlet at 2.22 ppm with a high integration value and another singlet at 2.34 ppm.[8] This suggests that the C3/C5 and C4 methyl groups are accidentally equivalent or have very similar chemical shifts, while the C2/C6 methyls are distinct. The integration values (e.g., 638 for the 2.34 ppm peak and 1000 for the 2.22 ppm peak) support the assignment of 6 protons to the first peak and 9 protons (6+3) to the second, more intense peak.[8]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible, high-quality NMR data. This workflow is designed to be a self-validating system, ensuring both accuracy and integrity.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2,3,4,5,6-pentamethylbenzyl chloride into a clean, dry vial.[10]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is the standard choice for nonpolar to moderately polar organic compounds and was used to generate the reference data.[8][11]

-

Dissolution: Add approximately 0.6-0.75 mL of CDCl₃ to the vial.[10][11] Gently vortex or sonicate the sample to ensure complete dissolution. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality.[9]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The liquid column height should be between 4 and 5 cm.[10]

-

Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints. Cap the tube securely.[10]

Step 2: Spectrometer Setup and Data Acquisition The following steps are generalized for a modern FT-NMR spectrometer.[12][13]

-

Sample Insertion: Insert the NMR tube into a spinner turbine, and use a depth gauge to ensure it is positioned correctly. Place the sample into the spectrometer's magnet.[13]

-

Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (CDCl₃). This process stabilizes the magnetic field, which is essential for high resolution.[10]

-

Shimming: The magnetic field homogeneity is optimized through a process called "shimming." This can be done automatically or manually to achieve sharp, symmetrical peak shapes.[10]

-

Tuning: The instrument's probe is tuned to the ¹H frequency to maximize signal sensitivity.[10]

-

Acquisition: Set the acquisition parameters. For a standard ¹H spectrum, a single scan with a 90° pulse may be sufficient for a sample of this concentration.[12] Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay. Start the acquisition.

Step 3: Data Processing

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. The residual CHCl₃ peak in the CDCl₃ solvent should be set to 7.26 ppm.[9]

-

Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.

Experimental Workflow Diagram

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2,3,4,5,6-pentamethylbenzyl chloride is a clear and illustrative example of how molecular symmetry and substituent effects govern spectral outcomes. The spectrum is characterized by three distinct singlet signals corresponding to the benzylic methylene protons (~4.72 ppm), the ortho-methyl protons (~2.34 ppm), and the combined meta- and para-methyl protons (~2.22 ppm). This in-depth guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring rigorous structural verification in their scientific endeavors.

References

- Vertex AI Search. (n.d.). 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE(484-65-1) 1H NMR spectrum.

- Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- ChemicalBook. (n.d.). Benzyl chloride(100-44-7) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) - Benzyl chloride.

- PubChem. (n.d.). Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-. National Center for Biotechnology Information.

- The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy. YouTube.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- PennState University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin).

- Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.

- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Santa Cruz Biotechnology, Inc. (n.d.). 2,3,4,5,6-Pentamethylbenzyl chloride.

- Filo. (2025, December 13). When we record the NMR spectrum, a proton attached to Araulene ring is in....

Sources

- 1. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. When we record the NMR spectrum, a proton attached to Araulene ring is in.. [askfilo.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. How To [chem.rochester.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

The Pentamethylbenzyl Moiety in Protecting Group Chemistry: A Technical Guide to Stability and Application

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity.[1] Benzyl-type ethers, such as the standard benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) groups, are mainstays for the protection of alcohols due to their general robustness and diverse cleavage methods.[2][3] The lability of these groups can be finely tuned by modifying the electronic properties of the aromatic ring; electron-donating substituents stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby increasing the ease of removal.[4][5]

This guide presents an in-depth technical analysis of the stability and potential utility of the pentamethylbenzyl (PMBzl) protecting group. While not yet a commonly employed protecting group in the literature, its predicted properties, derived from the well-documented role of pentamethylbenzene as a superior cation scavenger and established principles of physical organic chemistry, position it as a potentially valuable tool for specialized synthetic challenges requiring an ultra-labile, orthogonally-stable protecting group.

Part 1: The Pentamethylbenzyl Cation: The Cornerstone of Lability

The stability of a benzyl-type protecting group is inversely related to the stability of the carbocation formed upon its cleavage. The deprotection of a benzyl ether under acidic conditions, for instance with a Lewis acid like Boron Trichloride (BCl₃), proceeds via protonation or coordination to the ether oxygen, followed by cleavage to release the free alcohol and a benzyl cation.

This highly reactive benzyl cation can engage in undesirable side reactions, most notably Friedel-Crafts alkylation of other electron-rich aromatic rings within the substrate.[6] To mitigate this, "cation scavengers" are added to the reaction mixture to trap the carbocation as it forms.

Pentamethylbenzene: A Superior Cation Scavenger

Extensive studies, particularly in the context of complex natural product synthesis, have identified pentamethylbenzene as a uniquely effective cation scavenger.[7][8] Unlike traditional scavengers such as thioanisole, which are Lewis basic and can coordinate to and deactivate the Lewis acid catalyst, pentamethylbenzene is non-Lewis-basic. Its efficacy stems from the exceptionally high electron density of the aromatic ring, conferred by the five electron-donating methyl groups. This makes it a powerful nucleophile that rapidly and irreversibly traps the generated benzyl cation.[7][9]

The established success of pentamethylbenzene in this role provides the central evidence for predicting the behavior of a PMBzl protecting group. The very reaction that makes pentamethylbenzene an excellent scavenger—its facile and rapid reaction with a benzyl cation—indicates that the reverse reaction, the formation of a pentamethylbenzyl cation , would be an exceptionally favorable process. This high degree of stabilization is the key to the predicted high lability of the PMBzl protecting group.

Part 2: Predicted Stability Profile of a Pentamethylbenzyl (PMBzl) Ether

Based on the exceptional stability of its corresponding carbocation, the PMBzl ether is predicted to exhibit a unique profile of high reactivity to certain conditions and stability towards others.

Acid Lability

The five electron-donating methyl groups are expected to render the PMBzl ether extremely acid-labile . This lability would likely surpass that of even the highly sensitive 2,4-dimethoxybenzyl (DMB) group.[4][5] This opens the possibility of deprotection under exceptionally mild acidic conditions, which would preserve a wide range of other acid-sensitive protecting groups, such as tert-butyldimethylsilyl (TBS) ethers or even tert-butoxycarbonyl (Boc) groups under carefully controlled conditions.

Oxidative Lability

Electron-rich benzyl ethers are susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10] This reaction proceeds via a single-electron transfer (SET) to form a charge-transfer complex, a process that is greatly accelerated by electron-donating substituents.[2][10] The pentamethylated aromatic ring, being extremely electron-rich, would be highly predisposed to this mode of cleavage. It is predicted that PMBzl ethers could be cleaved oxidatively under conditions similar to, or even milder than, those required for PMB ethers.

Hydrogenolysis

A key point of differentiation for the PMBzl group is its predicted stability towards catalytic hydrogenolysis (e.g., H₂/Pd-C). Standard benzyl ethers are readily cleaved under these conditions.[11][12] However, the presence of two ortho-methyl groups on the PMBzl ring introduces significant steric hindrance around the benzylic C-O bond. This steric bulk would likely impede access of the bond to the surface of the heterogeneous catalyst, rendering the hydrogenolysis reaction extremely slow or completely ineffective. This predicted stability offers a powerful orthogonal relationship with other benzyl-based protecting groups like the standard Bn or benzyloxycarbonyl (Cbz) group.

Data Summary: Comparative Stability

The following table summarizes the predicted stability of the PMBzl group in comparison to other common benzyl-type protecting groups.

| Protecting Group | Reagent / Condition | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 2,4-Dimethoxybenzyl (DMB) | Pentamethylbenzyl (PMBzl) [Predicted] |

| Strong Acid | Neat TFA, BCl₃ | Labile | Very Labile | Extremely Labile | Ultra Labile |

| Mild Acid | 1-10% TFA in DCM | Stable | Labile | Very Labile | Very Labile |

| Oxidant | DDQ, CAN | Stable (requires harsh conditions) | Labile | Very Labile | Very Labile |

| Hydrogenolysis | H₂, Pd/C | Labile | Labile | Labile | Stable (Predicted) |

| Base | NaH, LiOH, etc. | Stable | Stable | Stable | Stable |

Part 3: Orthogonality and Proposed Synthetic Utility

The unique predicted stability profile of the PMBzl group makes it a compelling candidate for complex synthetic routes requiring multiple, orthogonally protected hydroxyl groups. An orthogonal protecting group strategy allows for the selective removal of one group in any order without affecting the others.[13]

The PMBzl group could be integrated into strategies where:

-

Ultra-mild acidolysis is required: A PMBzl group could be removed with dilute acid while leaving PMB, Bn, and silyl ethers intact.

-

Hydrogenolysis is used elsewhere: A PMBzl group would remain in place during the hydrogenolytic removal of Bn or Cbz groups, a significant advantage over PMB and DMB.

-

Oxidative cleavage is desired: Similar to PMB, the PMBzl group could be removed with DDQ in the presence of groups stable to oxidation, like silyl ethers or standard benzyl ethers.

Part 4: Experimental Protocols

While protocols for the direct use of PMBzl as a protecting group are not yet established, the following provides a validated method for a related, foundational reaction and a proposed starting point for the cleavage of a hypothetical PMBzl ether.

Protocol 1: Debenzylation of an Aryl Benzyl Ether using BCl₃ and Pentamethylbenzene (Established)[7]

This protocol demonstrates the practical application of pentamethylbenzene as a cation scavenger.

-

Preparation: To an oven-dried, three-necked round-bottomed flask under an argon atmosphere, add the aryl benzyl ether substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂), using a concentration of approximately 0.05 M with respect to the substrate.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise over 5 minutes.

-

Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of a chloroform/methanol mixture (10:1 v/v).

-

Work-up: Allow the mixture to warm to ambient temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. The non-polar byproducts (unreacted pentamethylbenzene and benzylpentamethylbenzene) are easily separated from the desired polar phenol product.

Protocol 2: Proposed Cleavage of a Pentamethylbenzyl Ether with Mild Acid (Hypothetical)

This proposed protocol is based on conditions used for the cleavage of highly labile DMB ethers and serves as a theoretical starting point for experimentation.

-

Preparation: Dissolve the PMBzl-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in CH₂Cl₂. Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0 °C and monitor closely by TLC. Given the predicted lability, the reaction may be complete in a matter of minutes.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography.

Conclusion

While the pentamethylbenzyl group is not yet established in the synthetic chemist's standard toolkit, a thorough analysis based on fundamental chemical principles and the proven efficacy of pentamethylbenzene as a cation scavenger strongly suggests its potential. The PMBzl group is predicted to be an ultra-labile ether, readily cleaved under exceptionally mild acidic or oxidative conditions. Crucially, its anticipated stability to catalytic hydrogenolysis due to steric hindrance offers a unique orthogonal handle relative to other benzyl-type protecting groups. For drug development professionals and scientists tackling the synthesis of highly complex and sensitive molecules, the prospective properties of the pentamethylbenzyl group warrant experimental investigation and could unlock novel and powerful strategies for orthogonal protection.

References

- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.

- Okano, K., Sueda, T., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.

- Yoshino, H., Tsuchiya, Y., Saito, I., & Tsujii, M. (1987). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 35(8), 3438-3441.

- Fukuyama, T., Okano, K., & Tokuyama, H. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Repository.

- BenchChem. (2025). A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. BenchChem Technical Guides.

- ResearchGate. (2025). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger | Request PDF.

- ResearchGate. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF.

- BenchChem. (2025). A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols. BenchChem Technical Guides.

- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.

- Organic Chemistry Portal. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.

- Max Planck Institute for Colloids and Interfaces. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.

- Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685.

- SciSpace. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid.

- Wikipedia. (n.d.). Protecting group.

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- YouTube. (2018). benzyl ether cleavage.

- YouTube. (2019). synthesis & cleavage of benzyl ethers.

- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene, a key synthetic intermediate. We will delve into its precise nomenclature, structural characteristics, validated synthesis protocols, and core reactivity, providing the field-proven insights necessary for its effective application in advanced molecular design and development.

Core Identity: Nomenclature and Physicochemical Properties

The compound commonly referred to as 2,3,4,5,6-Pentamethylbenzyl chloride possesses a specific and preferred name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Nomenclature

The preferred IUPAC name is 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene .[1][2] This name is derived by treating the pentamethylbenzene moiety as the parent structure. The -CH₂Cl group is named as a compound substituent, "chloromethyl," and its position is designated at carbon 1 of the benzene ring.[3][4] The use of parentheses is critical to indicate that the chloro group is a substituent on the methyl group, not directly on the benzene ring.[4]

Common synonyms include:

-

(Chloromethyl)pentamethylbenzene[6]

Structural and Quantitative Data

The unique structure, featuring a fully substituted benzene ring, imparts significant steric and electronic properties that are central to its chemical behavior.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene | [1][2] |

| CAS Number | 484-65-1 | [1][7][8] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2][5] |

| Molecular Weight | 196.72 g/mol | [1][8] |

| SMILES | CC1=C(C)C(C)=C(CCl)C(C)=C1C | [1] |

| InChIKey | CXUAEBDTJFKMBV-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and spatial arrangement of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene from 2,3,4,5,6-pentamethylbenzyl alcohol with high efficiency.

Materials:

-

2,3,4,5,6-Pentamethylbenzyl alcohol (1.0 mmol, 178.27 mg)

-

Trimethylsilyl chloride (TMSCl) (2.0 mmol, 0.25 mL) [8]* Sodium-exchanged Montmorillonite (Na-Mont) clay (30 mg) [8]* Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

-

Deionized water

Procedure:

-

To a clean, dry round-bottom flask, add Na-Montmorillonite (30 mg), 2,3,4,5,6-pentamethylbenzyl alcohol (1.0 mmol), and anhydrous dichloromethane (5 mL).

-

Stir the suspension at room temperature (approx. 20°C).

-

Add trimethylsilyl chloride (2.0 mmol) to the mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 40-45 minutes. [8]5. Upon completion (monitored by TLC), quench the reaction by the careful addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify via column chromatography if necessary to obtain the final product.

Causality and Mechanistic Rationale

-

Choice of Reagent (TMSCl): TMSCl is a mild chlorinating agent. It reacts with the benzylic alcohol to form a silyl ether intermediate, which is then readily displaced by the chloride ion (from another equivalent of TMSCl or HCl generated in situ). This pathway avoids the harsh acidic conditions of reagents like thionyl chloride or concentrated HCl, which could lead to side reactions on the electron-rich aromatic ring.

-

Catalyst (Na-Montmorillonite): This clay acts as a solid acid catalyst. Its large surface area and acidic sites facilitate the reaction, likely by activating the alcohol for silylation and promoting the subsequent substitution, leading to high yields under mild conditions. [8]* Solvent (Dichloromethane): Anhydrous CH₂Cl₂ is an ideal solvent as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without interfering with the reaction mechanism.

Chemical Reactivity and Applications

The reactivity of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene is dominated by the lability of the benzylic chloride, which is significantly influenced by the unique electronic and steric environment of the pentamethylphenyl group.

Nucleophilic Substitution Reactions

The benzylic carbon is a potent electrophilic site, readily undergoing nucleophilic substitution. The five electron-donating methyl groups on the aromatic ring heavily stabilize the formation of a benzylic carbocation intermediate through hyperconjugation and inductive effects. This electronic stabilization strongly favors an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism.

Caption: Favored Sₙ1 mechanism for nucleophilic substitution.

This high reactivity makes the compound an excellent pentamethylbenzylating agent . It can be used to introduce the sterically bulky and lipophilic pentamethylbenzyl group onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

Applications in Drug Development and Advanced Synthesis

While specific FDA-approved drugs containing this exact moiety are not prevalent, the role of substituted benzyl chlorides as key intermediates is well-established in medicinal chemistry. [9][10]The 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene molecule serves as a valuable building block for:

-

Introducing Steric Bulk: The pentamethylphenyl group provides significant steric hindrance. This can be strategically employed in drug design to control molecular conformation, block access of metabolic enzymes to a reactive site, or enhance binding selectivity for a specific biological target.

-

Modulating Lipophilicity: The five methyl groups substantially increase the lipophilicity of a molecule. This property is critical for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes.

-

Protecting Group Chemistry: The pentamethylbenzyl group can function as a robust protecting group for alcohols or amines, which can be cleaved under specific conditions later in a synthetic sequence.

Its utility is analogous to other reactive intermediates like 2-benzyloxybenzyl chloride, which are fundamental in constructing complex molecular scaffolds for potential therapeutic agents. [10]

Spectroscopic Characterization

Confirmation of the structure and purity of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene relies on standard spectroscopic techniques. [11]

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Features |

| ¹H NMR | A singlet in the range of 4.6-4.8 ppm corresponding to the two benzylic protons (-CH₂Cl).Multiple distinct singlets in the range of 2.2-2.4 ppm for the fifteen protons of the five methyl groups. The exact chemical shifts may vary slightly due to their different positions on the ring. |

| ¹³C NMR | A signal around 40-45 ppm for the benzylic carbon (-CH₂Cl).Multiple signals in the aromatic region (approx. 130-140 ppm) for the six carbons of the benzene ring.Signals in the aliphatic region (approx. 15-20 ppm) for the five methyl group carbons. |

| IR Spectroscopy | Characteristic C-H stretching bands for aromatic and aliphatic protons (approx. 2850-3100 cm⁻¹).A C-Cl stretching band, typically observed in the fingerprint region (approx. 600-800 cm⁻¹). |

Conclusion

1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene is a highly specialized and valuable reagent in organic synthesis. Its defining features—a sterically encumbered and electron-rich aromatic system combined with a reactive benzylic chloride—make it an excellent electrophile for introducing the unique pentamethylbenzyl moiety. For researchers in drug discovery and materials science, this compound offers a powerful tool for modulating steric properties, enhancing lipophilicity, and constructing complex, precisely-defined molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in advanced chemical applications.

References

-

Matrix Fine Chemicals. 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAMETHYLBENZENE | CAS 484-65-1. [Link]

-

Chemical Synthesis Database. 2,3,4,5,6-pentamethylbenzoyl chloride. [Link]

-

PubChem. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-. [Link]

-

Vedantu. IUPAC name of the compound is A Chloromethyl benzene class 11 chemistry CBSE. [Link]

-

Chemguide. Naming aromatic compounds. [Link]

-

PubChemLite. 2,3,4,5,6-pentamethylbenzyl chloride (C12H17Cl). [Link]

-

Cheméo. Chemical Properties of Benzene, (chloromethyl)pentamethyl- (CAS 484-65-1). [Link]

-

Sciencemadness.org. Friedel-Crafts Reaction of Oxalyl Chloride with Pentamethylbenzene. [Link]

-

PubChem. 2,3,4,5,6-Pentamethylbenzoyl chloride. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2,3,4,5,6-Pentafluorobenzoyl Chloride: Properties, Uses, and Production. [Link]

-

P&S Chemicals. Product information, 2,3,4,5,6-Pentamethylbenzyl chloride. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAMETHYLBENZENE | CAS 484-65-1 [matrix-fine-chemicals.com]

- 2. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scbt.com [scbt.com]

- 6. Benzene, (chloromethyl)pentamethyl- (CAS 484-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE | 484-65-1 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentamethylbenzyl chloride, a key organic intermediate. The document delineates its chemical identity, structural features, and physicochemical properties. It further details a representative synthetic protocol, discusses its applications as a versatile building block in medicinal chemistry and drug development, and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the utility of this compound.

Chemical Identity and Structure

2,3,4,5,6-Pentamethylbenzyl chloride is an aromatic organic compound characterized by a benzene ring substituted with five methyl groups and a chloromethyl group. This unique substitution pattern imparts specific reactivity and steric properties to the molecule, making it a valuable reagent in organic synthesis.

Synonyms and Identifiers

For unambiguous identification, a comprehensive list of synonyms and registry numbers is provided below.

| Identifier Type | Value |

| IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene[1] |

| CAS Number | 484-65-1[1][2] |

| Molecular Formula | C12H17Cl[1][2] |

| Molecular Weight | 196.71 g/mol [1] |

| Common Synonyms | (CHLOROMETHYL)PENTAMETHYLBENZENE, PENTAMETHYLBENZYL CHLORIDE, Benzene, (chloromethyl)pentamethyl-, 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAMETHYL-BENZENE[1][2] |

Chemical Structure

The structure of 2,3,4,5,6-pentamethylbenzyl chloride features a fully substituted benzene ring, which influences the reactivity of the benzylic chloride. The steric hindrance provided by the five methyl groups can be a critical factor in its synthetic applications.

Caption: Generalized synthetic workflow for 2,3,4,5,6-Pentamethylbenzyl chloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general chloromethylation procedures.

Objective: To synthesize 2,3,4,5,6-pentamethylbenzyl chloride from pentamethylbenzene.

Materials:

-

Pentamethylbenzene

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with pentamethylbenzene and paraformaldehyde in a suitable solvent like dichloromethane.

-

Add a catalytic amount of anhydrous zinc chloride to the mixture.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid while stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by pouring it over ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,3,4,5,6-pentamethylbenzyl chloride by recrystallization or column chromatography.

Applications in Research and Drug Development

Benzyl chlorides are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs). [3]The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the pentamethylbenzyl moiety into various molecular scaffolds.

While specific applications of 2,3,4,5,6-pentamethylbenzyl chloride in drug development are not extensively detailed in the provided search results, its utility can be inferred from the role of similar chlorinated compounds. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. [4]The introduction of a pentamethylbenzyl group can modulate the lipophilicity, metabolic stability, and steric profile of a drug candidate, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The high degree of methylation on the benzene ring in 2,3,4,5,6-pentamethylbenzyl chloride can offer steric protection to adjacent functional groups and influence the overall conformation of the final molecule, which can be a strategic design element in drug discovery.

Safety, Handling, and Storage

2,3,4,5,6-Pentamethylbenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage (H314). [5][6]* Corrosive to metals: May be corrosive to metals (H290). [5][6]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [6]* Avoid all personal contact, including inhalation of dust or fumes. [6]* Wear appropriate personal protective equipment (PPE), including:

Storage

-

Store in a cool, dry, and well-ventilated area. [6]* Keep containers tightly sealed when not in use. [6]* Store away from incompatible materials, such as strong bases.

-

Store in a corrosive-resistant container. [5]

References

- 2,3,4,5,6-Pentamethylbenzyl chloride - Apollo Scientific. (URL: )

- Product information, 2,3,4,5,6-Pentamethylbenzyl chloride | P&S Chemicals. (URL: )

- Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem. (URL: )

- 2,3,4,5,6-Pentamethylbenzyl Chloride, 5G | Labscoop. (URL: )

- SAFETY D

- 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE | CAS No.484-65-1 Synthetic Routes. (URL: )

- 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE synthesis - ChemicalBook. (URL: )

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: )

- An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals - Benchchem. (URL: )

Sources

- 1. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,4,5,6-Pentamethylbenzyl Chloride, 5G | Labscoop [labscoop.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups and sterically hindered reagents is paramount for achieving high selectivity and yield in complex molecular architectures. 2,3,4,5,6-Pentamethylbenzyl chloride emerges as a noteworthy reagent, offering a unique combination of steric bulk and reactivity. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, spectral characterization, and potential applications, with a particular focus on its role as a sterically hindered building block and protecting group.

Physicochemical Properties

2,3,4,5,6-Pentamethylbenzyl chloride is a white to light yellow crystalline solid.[1] Its highly substituted aromatic ring imparts distinct properties that are of significant interest in synthetic chemistry.

| Property | Value | Reference |

| Melting Point | 80.0 - 84.0 °C | [2] |

| Molecular Formula | C₁₂H₁₇Cl | [3] |

| Molecular Weight | 196.71 g/mol | [3] |

| Appearance | White to Light yellow powder to crystal | [1] |

| CAS Number | 484-65-1 | [3] |

Synthesis of 2,3,4,5,6-Pentamethylbenzyl Chloride